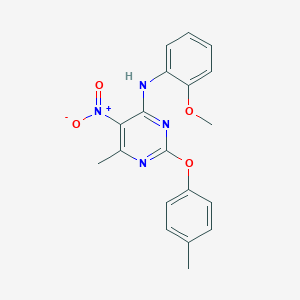![molecular formula C21H25N3O B4984591 3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4984591.png)
3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole is a synthetic compound that has gained significant attention in the field of scientific research. This compound is also known as MMPI, and it is a potent inhibitor of monoamine oxidase A (MAO-A) and B (MAO-B). MMPI has been extensively studied for its potential application in the treatment of various neurological disorders.
作用机制
MMPI is a potent inhibitor of MAO-A and MAO-B, which are enzymes responsible for the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, MMPI increases the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function.
Biochemical and Physiological Effects
MMPI has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved mood and cognitive function. MMPI also has neuroprotective effects against oxidative stress and neuroinflammation.
实验室实验的优点和局限性
One advantage of using MMPI in lab experiments is its potent inhibitory effect on MAO-A and MAO-B. This allows researchers to study the effects of increased levels of monoamine neurotransmitters in the brain. However, one limitation of using MMPI is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of MMPI. One area of research is the development of more potent and selective MAO inhibitors. Another area of research is the study of MMPI in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, the use of MMPI in combination with other drugs may also be explored for its potential synergistic effects.
Conclusion
In conclusion, MMPI is a synthetic compound that has gained significant attention in the field of scientific research. Its potent inhibitory effect on MAO-A and MAO-B has made it a promising candidate for the treatment of various neurological disorders. While there are limitations to its use in lab experiments, MMPI has shown great potential for future research and development.
合成方法
The synthesis of MMPI involves the condensation of 2-methyl-1H-indole with 4-(2-methoxyphenyl)-1-piperazine carboxylic acid, followed by reduction with sodium borohydride. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to produce high yields of pure MMPI.
科学研究应用
MMPI has been extensively studied for its potential application in the treatment of various neurological disorders. It has been shown to have neuroprotective effects against oxidative stress and neuroinflammation. MMPI has also been studied for its potential use in the treatment of depression, anxiety, and Parkinson's disease.
属性
IUPAC Name |
3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-16-18(17-7-3-4-8-19(17)22-16)15-23-11-13-24(14-12-23)20-9-5-6-10-21(20)25-2/h3-10,22H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXBTQLLMSDOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B4984529.png)
![methyl 3-[({[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4984534.png)
![3-chloro-5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4984543.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[2-(methylamino)isonicotinoyl]-3-piperidinol](/img/structure/B4984548.png)
![5-[(dimethylamino)methyl]-6-hydroxy-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone](/img/structure/B4984563.png)
![N-(4-bromophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4984564.png)
![2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol](/img/structure/B4984568.png)
![N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4984574.png)
![(2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine](/img/structure/B4984578.png)


![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4984606.png)

![ethyl [2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4984617.png)